molecular formula C6H9N3O2 B13498723 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13498723
M. Wt: 155.15 g/mol
InChI Key: GCJKBQODAQVHCU-UHFFFAOYSA-N
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Description

3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with amino, methyl, and carboxylic acid groups, making it a valuable scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-amino-1,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H2,7,8)(H,10,11)

InChI Key

GCJKBQODAQVHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)N)C(=O)O

Origin of Product

United States

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